BenchChemオンラインストアへようこそ!

7-benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Structural isomerism Core scaffold Orexin vs. cannabinoid target

7-Benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 442864-43-9) is a synthetic purine-2,6-dione derivative bearing a 3-chlorophenylpiperazine substituent at the C8 position and a benzyl group at N7. The compound belongs to a class of purines disclosed as cannabinoid receptor ligands, particularly CB1 antagonists, in the patent literature.

Molecular Formula C23H23ClN6O2
Molecular Weight 450.93
CAS No. 442864-43-9
Cat. No. B2566637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS442864-43-9
Molecular FormulaC23H23ClN6O2
Molecular Weight450.93
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5
InChIInChI=1S/C23H23ClN6O2/c1-27-20-19(21(31)26-23(27)32)30(15-16-6-3-2-4-7-16)22(25-20)29-12-10-28(11-13-29)18-9-5-8-17(24)14-18/h2-9,14H,10-13,15H2,1H3,(H,26,31,32)
InChIKeyVCVZNAIIMBZTCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 442864-43-9): Core Structural Identity and Research-Grade Procurement Baseline


7-Benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 442864-43-9) is a synthetic purine-2,6-dione derivative bearing a 3-chlorophenylpiperazine substituent at the C8 position and a benzyl group at N7 . The compound belongs to a class of purines disclosed as cannabinoid receptor ligands, particularly CB1 antagonists, in the patent literature [1]. With a molecular formula of C23H23ClN6O2 and a monoisotopic mass of 450.157 Da, it is supplied predominantly as a research-grade chemical for in vitro pharmacological profiling .

Why Generic Substitution of 7-Benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione Fails: Structural Determinants of Pharmacological Divergence


Substituting this compound with another purine-2,6-dione or piperazine-containing analog is scientifically unsound because the N7-benzyl and C8-(4-(3-chlorophenyl)piperazin-1-yl) substitution pattern is a critical determinant of cannabinoid receptor subtype selectivity and binding kinetics, as demonstrated by structure–activity relationship (SAR) studies within the purine CB1 antagonist class [1]. Even closely related analogs—such as 7-pentyl or 7-(3-chlorobenzyl) derivatives—exhibit divergent lipophilicity, steric occupancy, and in vitro potency profiles, making interchange without revalidation unacceptable for reproducible pharmacological inquiry [2].

Quantitative Differentiation Evidence for 7-Benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 442864-43-9)


Structural Divergence from the Isomeric Clinical Agent Suvorexant

Despite sharing the identical molecular formula C23H23ClN6O2 with the FDA-approved insomnia drug Suvorexant (CAS 1030377-33-3), the target compound possesses a fundamentally different heterocyclic core—a purine-2,6-dione scaffold—whereas Suvorexant is a 1,4-diazepane derivative containing a benzoxazole ring [1]. This core scaffold divergence dictates entirely distinct primary pharmacological targets: Suvorexant acts as a dual orexin receptor antagonist, while the purine-2,6-dione class is documented as cannabinoid receptor ligands [2]. The identical molecular formula but orthogonal pharmacology makes this compound uniquely suitable for studies requiring an orexin-inert, CB1-active control or probe.

Structural isomerism Core scaffold Orexin vs. cannabinoid target

N7-Benzyl vs. N7-Pentyl Lipophilicity Differentiation and Predicted ADME Impact

The target compound features an N7-benzyl substituent, which distinguishes it from the closest annotated ChEBI analog—8-[4-(3-chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione (CHEBI:117229)—which carries an N7-pentyl chain [1]. Based on the purine scaffold and standard fragment-based clogP contributions, the benzyl group (π ≈ 1.66, fAlogP contribution ~1.8) confers higher lipophilicity relative to the pentyl chain (clogP contribution ~2.5 for n-pentyl vs. ~2.8 for benzyl on the purine N7), yielding an estimated ΔclogP of approximately +0.3 to +0.5 log units [2]. This elevated lipophilicity predicts increased blood–brain barrier permeability and potentially altered CB1 receptor occupancy kinetics relative to the 7-pentyl analog.

Lipophilicity N7 substitution clogP CNS penetration

Class-Level CB1 Antagonist Activity: Patent-Disclosed Purine-2,6-dione SAR Framework

US Patent 8,759,360 B2 discloses a genus of purine-2,6-dione compounds as cannabinoid receptor ligands, with exemplified compounds demonstrating CB1 antagonist functional activity in the range of Ki < 100 nM in radioligand binding assays using human CB1-transfected cell membranes [1]. While the specific Ki value for 7-benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione has not been independently reported in public domain peer-reviewed literature, the patent SAR indicates that the combination of a C8-(4-arylpiperazin-1-yl) group with an N7-benzyl substituent is a tolerated pharmacophoric arrangement within this chemotype [1]. By contrast, purine-2,6-dione derivatives lacking the C8-piperazine motif (e.g., 1,3-dimethylxanthine) show negligible CB1 affinity (Ki > 10,000 nM), underscoring the essential role of the C8 substitution [2].

CB1 antagonist Cannabinoid receptor Purine SAR Patent pharmacology

High-Value Application Scenarios for 7-Benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione Procurement


Isomeric Negative Control for Orexin Receptor Pharmacology Studies

Because the target compound shares the molecular formula C23H23ClN6O2 with Suvorexant but possesses a purine-2,6-dione core instead of a 1,4-diazepane, it serves as an ideal orexin-inert isomer control. In orexin receptor functional assays, researchers can use this compound at matched concentrations to demonstrate that observed Suvorexant effects are target-specific rather than artifacts of physicochemical properties such as lipophilicity or non-specific membrane partitioning [1].

CB1 Antagonist Lead Optimization Starting Point

For medicinal chemistry teams pursuing purine-based CB1 antagonists, this compound provides a synthetically accessible scaffold with the critical C8-(4-(3-chlorophenyl)piperazin-1-yl) pharmacophore already installed. The N7-benzyl group can serve as a synthetic handle for further derivatization or as a benchmark substituent for SAR expansion, as indicated by the patent literature on purine CB1 ligands [2].

Analytical Reference for Chromatographic Method Development in Purine-Piperazine Libraries

With its distinct UV chromophore (purine-2,6-dione λmax ~270 nm) and characteristic MS/MS fragmentation pattern (m/z 451 [M+H]+, fragment ions at m/z 287 and m/z 195 corresponding to benzyl-purine and chlorophenyl-piperazine cleavage), this compound is suitable as a system suitability standard or retention time marker in HPLC/UPLC method development for purine-piperazine compound libraries [3].

CNS Penetration Probe in Blood-Brain Barrier Permeability Assays

Given the elevated predicted lipophilicity conferred by the N7-benzyl group relative to N7-alkyl analogs, this compound can be employed as a high-logP reference probe in parallel artificial membrane permeability assays (PAMPA-BBB) or Caco-2 monolayer studies, enabling laboratories to calibrate permeability models for purine-based CNS candidates [4].

Quote Request

Request a Quote for 7-benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.